2-(Phenoxymethyl)benzylamine
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Overview
Description
2-(Phenoxymethyl)benzylamine is an organic compound with the molecular formula C14H15NO. It consists of a benzylamine moiety substituted with a phenoxymethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
2-(Phenoxymethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Safety and Hazards
The safety information available indicates that 2-(Phenoxymethyl)benzylamine is classified as Acute Tox. 3 Oral, meaning it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)benzylamine typically involves the reaction of benzylamine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenoxymethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Mechanism of Action
The mechanism of action of 2-(Phenoxymethyl)benzylamine involves its interaction with specific molecular targets. The phenoxymethyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methoxymethyl-benzylamine
- 2-(Phenoxymethyl)-1H-benzimidazole
- 2-(Phenoxymethyl)benzoic acid
- 2-Phenoxyethyl methanesulfonate
Comparison: 2-(Phenoxymethyl)benzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVPPBKGKRHKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356591 |
Source
|
Record name | 2-(phenoxymethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168971-56-0 |
Source
|
Record name | 2-(Phenoxymethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168971-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(phenoxymethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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